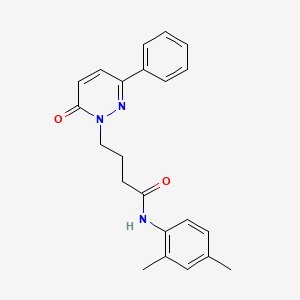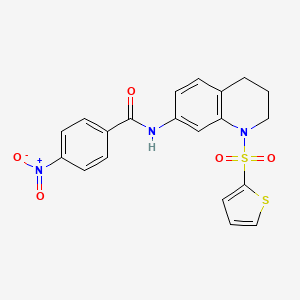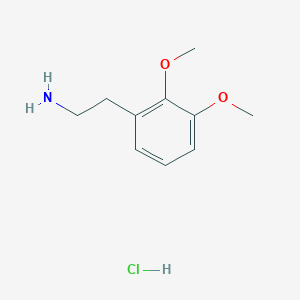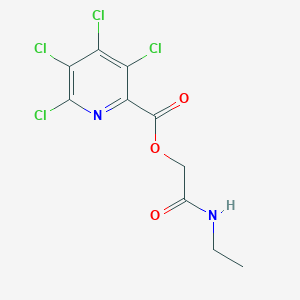
N-(2,5-dimethylphenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the benzothiazine core, followed by the introduction of the sulfonamide and pyrrolidine groups. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazine ring system would likely contribute to the rigidity of the molecule, while the pyrrolidine and sulfonamide groups could potentially form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more water-soluble, while the benzothiazine ring could contribute to its lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Sulfonamide compounds have been synthesized for use as antibacterial agents. A study explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to enhance their antibacterial properties. These compounds were tested for their effectiveness against bacteria, with several showing high activities, indicating their potential as antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).
Drug Development and Solvate Formation
The formation of pharmaceutical solvates, which are crystalline solids of active pharmaceutical ingredients (APIs) incorporating solvent molecules, plays a significant role in drug development. Sulfonamides, like sulfamethazine, have been investigated for their ability to form solvates, impacting the physicochemical properties of APIs and thereby influencing drug development strategies (Patel & Purohit, 2017).
Antitumor and Antibacterial Agents
A novel series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides were synthesized and evaluated for their in vitro activity against human tumor cell lines and bacterial strains. Some compounds exhibited higher activity than the standard drugs used in the study, showcasing their potential as antitumor and antibacterial agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Sulfonamide Hybrids
Sulfonamides constitute an important class of drugs with a range of pharmacological activities, including antibacterial, antitumor, and anti-inflammatory effects. The development of sulfonamide hybrids by combining sulfonamides with other pharmacologically active scaffolds is a recent advancement. This approach aims to create compounds with enhanced therapeutic properties and has shown promising results in the synthesis and biological activity evaluation of these hybrid agents (Ghomashi et al., 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-dimethylphenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetylthio)aniline. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form N-(2-chloroacetylthio)pyrrolidine-1-carboxamide. The resulting compound is then reacted with 2,5-dimethylphenylsulfonyl chloride to form N-(2,5-dimethylphenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide.", "Starting Materials": [ "2-aminothiophenol", "2-chloroacetyl chloride", "pyrrolidine-1-carboxylic acid", "2,5-dimethylphenylsulfonyl chloride" ], "Reaction": [ "Step 1: 2-aminothiophenol is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-chloroacetylthio)aniline.", "Step 2: 2-(2-chloroacetylthio)aniline is then reacted with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(2-chloroacetylthio)pyrrolidine-1-carboxamide.", "Step 3: N-(2-chloroacetylthio)pyrrolidine-1-carboxamide is then reacted with 2,5-dimethylphenylsulfonyl chloride in the presence of a base such as triethylamine to form N-(2,5-dimethylphenyl)-3-oxo-2-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide." ] } | |
Número CAS |
1239714-04-5 |
Fórmula molecular |
C22H26N4O3S |
Peso molecular |
426.54 |
Nombre IUPAC |
5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-[(4-propan-2-ylphenyl)methyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H26N4O3S/c1-14(2)18-9-7-17(8-10-18)13-23-21(27)20-16(4)24-25-22(20)30(28,29)26-19-11-5-15(3)6-12-19/h5-12,14,26H,13H2,1-4H3,(H,23,27)(H,24,25) |
Clave InChI |
DBIVCEBPCFQHSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC=C(C=C3)C(C)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2441247.png)
![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2441248.png)
![5-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2441249.png)






![2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide](/img/structure/B2441265.png)
![2,3-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2441266.png)
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B2441267.png)
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2441269.png)
![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate](/img/structure/B2441270.png)